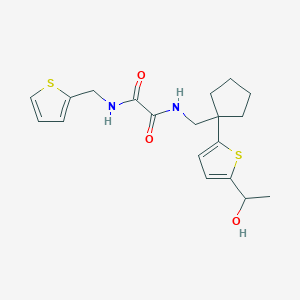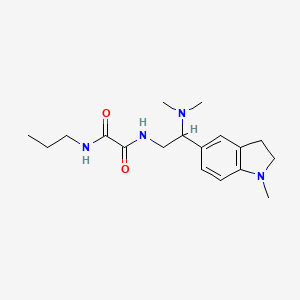
Prolylglycine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolylglycine hydrochloride is a dipeptide compound consisting of proline and glycine, with a hydrochloride group attachedIt is known for its role in collagen synthesis and its potential neuroprotective properties .
Mécanisme D'action
Target of Action
Prolylglycine hydrochloride, also known as 2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride, primarily targets brain-derived neurotrophic factor (BDNF) , insulin-like growth factor-1 (IGF-1) , and AMPA receptors . These targets play crucial roles in neuroprotection and memory enhancement. BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults . AMPA receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its targets by increasing the level of BDNF and modulating the activity of IGF-1 and AMPA receptors . This interaction results in the enhancement of neuronal survival and proliferation, as well as the modulation of synaptic transmission .
Biochemical Pathways
The compound affects the BDNF signaling pathway , IGF-1 signaling pathway , and glutamatergic signaling pathway . The downstream effects include enhanced neuronal survival, improved memory, and neuroprotection .
Result of Action
The molecular and cellular effects of this compound’s action include increased expression and secretion of IGF-1 , enhanced cell survival , and reduced early apoptotic cells . These effects contribute to its neuroprotective and mnemotropic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prolylglycine hydrochloride typically involves the formation of a peptide bond between proline and glycine. One common method is the mixed anhydride method, which involves the esterification of proline followed by the acylation of glycine under Schotten-Baumann conditions . The peptide bond is then formed using mixed anhydride, activated benzotriazole ester, or activated succinimide ester methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient production of the compound in high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Prolylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Prolylglycine hydrochloride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Prolylglycine hydrochloride can be compared with other similar compounds, such as:
Cyclo-L-prolylglycine: This compound is a cyclic analog of this compound and exhibits similar neuroprotective and nootropic properties.
N-Phenylacetylglycyl-L-proline Ethyl Ester (GZK-111): This compound is a linear analog of cyclo-L-prolylglycine and is metabolized into cyclo-L-prolylglycine in vivo.
Uniqueness: this compound is unique due to its dual role in promoting collagen synthesis and exhibiting neuroprotective properties. Its ability to modulate AMPA receptors and increase BDNF levels sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPSJKHTGFCOZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2801378.png)
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
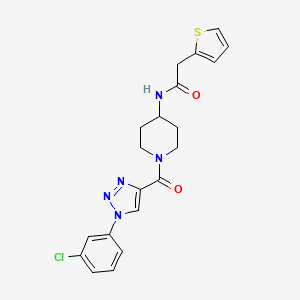
![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)
![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
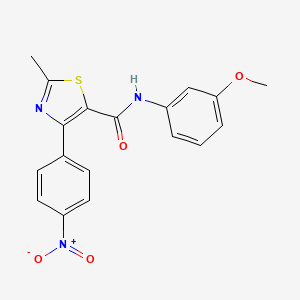
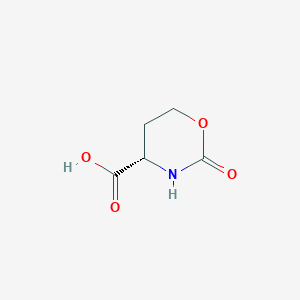
![1-(4-Methoxyphenyl)-3-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)urea](/img/structure/B2801395.png)
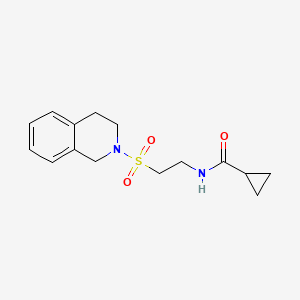
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2801398.png)
